![molecular formula C28H32N8O B2795254 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide CAS No. 902290-82-8](/img/structure/B2795254.png)
4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide
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Description
4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide is a useful research compound. Its molecular formula is C28H32N8O and its molecular weight is 496.619. The purity is usually 95%.
BenchChem offers high-quality 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties of Piperidine Derivatives
One significant area of research focuses on the synthesis and pharmacological properties of piperidine derivatives. Piperidine-based compounds have been explored for various pharmacological applications due to their diverse properties. The study by Vardanyan (2018) delves into the methods of synthesis and pharmacological attributes of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol. These compounds, including trihexyphenidyl, biperiden, and others, demonstrate significant potential in pharmacological contexts (Vardanyan, 2018).
Potential in CCR2 Receptor Antagonism
The exploration of 4-amino-2-alkyl-butyramides as CCR2 antagonists presents another dimension of research. The study by Butora et al. (2006) describes a series of CCR2 receptor antagonists that demonstrate high binding affinity and selectivity, marking them as potential candidates for in vivo evaluations due to their excellent pharmacokinetic profiles. This research highlights the potential therapeutic applications of such compounds in treating diseases related to the CCR2 receptor (Butora et al., 2006).
Tyrosinase and Melanin Inhibition for Depigmentation
The synthesis and biological activity of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides as inhibitors of tyrosinase and melanin have been studied extensively. These compounds show promising results in inhibiting tyrosinase activity and melanin production, positioning them as potential candidates for depigmentation drugs. The research conducted by Raza et al. (2019) outlines the synthesis, molecular docking, and kinetic mechanism of these compounds, highlighting their minimal cytotoxicity and significant potential in cosmetic and therapeutic applications (Raza et al., 2019).
properties
IUPAC Name |
4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N8O/c37-25(29-17-10-20-34-18-7-2-8-19-34)16-9-15-24-31-32-28-35(24)23-14-6-5-13-22(23)27-30-26(33-36(27)28)21-11-3-1-4-12-21/h1,3-4,11-12,22-23,26-27,30,33H,2,5-10,13-20H2,(H,29,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQLAHYVMZIRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)CCCC2=NN=C3N2C4CCCCC4C5N3NC(N5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide |
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